molecular formula C8H6F2N2O B1457548 3-(2,2-Difluoroethoxy)isonicotinonitrile CAS No. 1545975-09-4

3-(2,2-Difluoroethoxy)isonicotinonitrile

Cat. No.: B1457548
CAS No.: 1545975-09-4
M. Wt: 184.14 g/mol
InChI Key: SXJYHUISGIWGSW-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)isonicotinonitrile is a chemical compound with the molecular formula C8H6F2N2O It is known for its unique structure, which includes a difluoroethoxy group attached to an isonicotinonitrile core

Preparation Methods

The synthesis of 3-(2,2-Difluoroethoxy)isonicotinonitrile typically involves the reaction of 3-hydroxyisonicotinonitrile with 2,2-difluoroethanol in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-(2,2-Difluoroethoxy)isonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions vary, but they generally involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)isonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological systems.

    Medicine: The compound is studied for its potential therapeutic properties, including its role in drug development.

    Industry: It finds applications in material science, where its unique properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)isonicotinonitrile involves its interaction with specific molecular targets. The difluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(2,2-Difluoroethoxy)isonicotinonitrile can be compared with other similar compounds, such as:

  • 3-(2,2-Difluoroethoxy)pyridine
  • 3-(2,2-Difluoroethoxy)benzonitrile

These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the isonicotinonitrile core in this compound makes it unique, providing distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)5-13-7-4-12-2-1-6(7)3-11/h1-2,4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJYHUISGIWGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C#N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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